molecular formula C10H10F3NO2 B556580 (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 14464-67-6

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B556580
CAS No.: 14464-67-6
M. Wt: 233.19 g/mol
InChI Key: BURBNIPKSRJAIQ-MRVPVSSYSA-N
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Description

®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in various scientific domains. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-trifluoromethylaniline with propionic acid under specific conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic processes have been developed to produce such compounds efficiently. These processes often utilize NAD(P)H-dependent carbonyl reductases and specific co-substrates to regenerate cofactors, ensuring a continuous and efficient production cycle .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are crucial in pharmaceuticals and agrochemicals .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For instance, radical trifluoromethylation often requires specific radical initiators and controlled reaction environments .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other amino acids with trifluoromethyl groups, such as ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid . These compounds share structural similarities but may differ in their specific properties and applications.

Uniqueness: What sets ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid apart is its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .

Properties

IUPAC Name

(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBNIPKSRJAIQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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